t-Boc-MTSEA-Fluorescein
Description
Significance of Fluorescent Probes for Biomolecular Studies
Fluorescent probes have revolutionized our understanding of complex biological systems. nih.gov They offer a non-invasive way to track biomolecules, such as proteins and nucleic acids, in their native environment with high sensitivity and spatiotemporal resolution. nih.gov This capability is crucial for elucidating the intricate mechanisms that govern cellular functions, from signal transduction pathways to enzymatic activity. nih.gov The use of these probes allows researchers to observe dynamic events in real-time, providing insights that are often unattainable with traditional biochemical assays. nih.gov
The versatility of fluorescent probes extends to a wide range of applications, including:
Protein localization and tracking: Determining where proteins reside within a cell and how their location changes in response to stimuli. thermofisher.com
Monitoring protein-protein interactions: Investigating the formation of protein complexes, which are central to most cellular processes. thermofisher.com
Detecting conformational changes: Observing alterations in the three-dimensional structure of proteins, which are often linked to their activity. thermofisher.com
Enzyme activity assays: Measuring the rate of enzymatic reactions by designing probes that become fluorescent upon cleavage by a specific enzyme.
Design Principles of Thiol-Reactive Labeling Reagents
The effectiveness of a fluorescent probe hinges on its ability to specifically label a target molecule. Thiol-reactive labeling reagents are designed to covalently bind to the sulfhydryl (-SH) group of cysteine residues in proteins. thermofisher.com Cysteine is a relatively rare amino acid, which allows for site-specific labeling of proteins, a significant advantage over methods that target more abundant functional groups like amines. thermofisher.com
Several key principles guide the design of these reagents:
Reactivity and Selectivity: The reactive group of the probe must exhibit high reactivity towards thiols while showing minimal cross-reactivity with other functional groups present in a complex biological milieu. nih.gov Common thiol-reactive moieties include maleimides and iodoacetamides. thermofisher.com
Fluorophore Properties: The fluorescent component, or fluorophore, should possess desirable photophysical properties, such as high quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and excitation and emission wavelengths that are compatible with standard fluorescence microscopy equipment and minimize background fluorescence from biological samples. nih.gov
Linker Region: A linker often connects the reactive group to the fluorophore. The nature and length of the linker can influence the probe's solubility, cell permeability, and the local environment of the attached fluorophore, which in turn can affect its fluorescence properties.
Positioning of t-Boc-MTSEA-Fluorescein within Advanced Labeling Technologies
This compound is a specialized thiol-reactive fluorescent probe that belongs to the family of methanethiosulfonate (B1239399) (MTS) reagents. labscoop.com The MTS group reacts specifically with cysteine thiols to form a disulfide bond. labscoop.com This reaction is a key feature that distinguishes it from other thiol-reactive probes.
What sets this compound apart is the presence of a tert-butyloxycarbonyl (t-Boc) protecting group. This group renders the primary amine of the MTSEA (methanethiosulfonate ethylamine) portion of the molecule temporarily inert. The t-Boc group can be removed under specific conditions, providing a level of control over the labeling process.
This probe is particularly valuable in the field of ion channel research and for studying protein topology. labscoop.com The fluorescein (B123965) component provides a bright and readily detectable fluorescent signal. The ability to specifically label cysteine residues, combined with the controlled reactivity afforded by the t-Boc group, makes this compound a sophisticated tool for advanced labeling applications. It allows for the precise introduction of a fluorescent tag at a defined location within a protein, enabling detailed investigation of its structure and dynamic changes in response to various stimuli.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGASBFWLQFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409179 | |
| Record name | t-Boc-MTSEA-Fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042688-20-9 | |
| Record name | t-Boc-MTSEA-Fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of T Boc Mtsea Fluorescein Interaction with Biological Thiols
Thiol Reactivity and Disulfide Exchange Mechanisms
The core reactivity of t-Boc-MTSEA-Fluorescein is centered on its methanethiosulfonate (B1239399) (MTS) group. This functional group engages in a specific and rapid reaction with sulfhydryl (thiol) groups, such as those found in the amino acid cysteine. biotium.comttuhsc.edu The reaction is a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the MTS moiety. This results in the formation of a mixed disulfide bond between the target molecule and the fluorescein (B123965) probe, with the concomitant release of methanesulfinic acid as a byproduct. biotium.com
This process is a form of disulfide exchange, a common and vital reaction in biochemistry. researchgate.net The reaction proceeds efficiently under mild, physiological conditions (pH 6.5-7.5), which is advantageous for studying proteins without causing denaturation. ttuhsc.edunih.gov The rate of this alkanethiolation is generally faster and more specific compared to other thiol-reactive chemistries like those involving iodoacetamides or organomercurials. ttuhsc.edu The dynamic covalent nature of the disulfide bond is central to its application in biological studies. acs.org
Role of the Methanethiosulfonate Moiety in Reversible Labeling Strategies
A key advantage of the methanethiosulfonate linker is the reversibility of the labeling. The disulfide bond formed between the probe and the cysteine residue is stable under normal experimental conditions but can be readily cleaved by the addition of an excess of a small-molecule reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). ttuhsc.edunih.gov
This reversibility is crucial for experimental designs that require the removal of the label to restore protein function or to perform sequential labeling steps. For example, in the "biotin switch" assay, free thiols are first blocked, then a specific type of modified cysteine (e.g., S-nitrosylated) is selectively reduced and labeled. diva-portal.org The reversible nature of MTS reagents is fundamental to such strategies. This contrasts with other common thiol-reactive groups, such as maleimides and iodoacetamides, which form irreversible thioether bonds. diva-portal.org
Table 1: Comparison of Common Thiol-Reactive Chemistries
| Functional Group | Target Residue | Bond Formed | Reversibility | Optimal pH |
|---|---|---|---|---|
| Methanethiosulfonate | Cysteine | Disulfide | Reversible (with reducing agents) ttuhsc.edudiva-portal.org | 6.5 - 7.5 nih.gov |
| Maleimide | Cysteine | Thioether | Irreversible | 6.5 - 7.5 nih.gov |
| Iodoacetamide | Cysteine | Thioether | Irreversible | 8.0 - 8.5 diva-portal.org |
| Pyridylthiol | Cysteine | Disulfide | Reversible (with reducing agents) | ~7-8 |
Specificity Towards Cysteine Residues in Protein Systems
Methanethiosulfonate reagents exhibit a high degree of specificity for cysteine residues over other nucleophilic amino acid side chains, such as lysine (B10760008) or histidine, particularly within the optimal pH range of 6.5-7.5. nih.govmdpi.com This selectivity is a cornerstone of the Substituted-Cysteine Accessibility Method (SCAM), where researchers systematically introduce cysteine residues into a protein via site-directed mutagenesis and then probe their accessibility and local environment using MTS reagents. biotium.com
The high reactivity and selectivity of the MTS group allow for the efficient and site-specific labeling of these engineered cysteines. mdpi.com While other nucleophiles can theoretically react, the soft nature of the thiol sulfhydryl group makes it a much better nucleophile for the soft electrophilic sulfur of the methanethiosulfonate group, ensuring high chemoselectivity in the complex environment of a protein. This specificity allows for precise mapping of protein domains, such as identifying which residues line a channel pore or are exposed on the protein surface. biotium.com
Mechanism of Fluorescence Activation upon Thiol Conjugation
The fluorescence of the fluorescein tag in this compound is highly sensitive to its local molecular environment. Upon conjugation to a protein's cysteine residue, the fluorescein moiety undergoes a significant change in its immediate surroundings, which alters its photophysical properties. ttuhsc.edu
In its free, unbound state in aqueous solution, the fluorescein's fluorescence can be partially quenched by various processes, including interaction with the solvent or intramolecular dynamics. When the probe covalently attaches to a cysteine residue, it becomes localized to a specific site on the protein surface or within a binding pocket. This new, often more rigid and hydrophobic environment can restrict non-radiative decay pathways, leading to an increase in fluorescence quantum yield and a detectable enhancement of the fluorescence signal. nih.gov
This "turn-on" or enhancement mechanism allows for the real-time monitoring of the labeling reaction. ttuhsc.edu By tracking the change in fluorescence intensity, researchers can study the kinetics of the reaction and probe conformational changes within the protein that alter the environment of the newly attached fluorophore. ttuhsc.edunih.gov
Advanced Methodologies in Biomolecular Labeling Utilizing T Boc Mtsea Fluorescein
Strategies for Site-Specific Protein Labeling
The ability to attach a fluorescent label to a specific site within a protein is crucial for minimizing functional perturbation and for obtaining unambiguous structural and dynamic information. t-Boc-MTSEA-Fluorescein is particularly well-suited for such targeted strategies due to the specific reactivity of its MTS group.
Cysteine Mutagenesis and Targeted Labeling Approaches
A primary strategy for achieving site-specific labeling is through the combination of site-directed mutagenesis and thiol-reactive chemistry. rsc.org Cysteine, due to its relatively low abundance in many proteins, is an ideal target for introducing a unique reactive handle at a desired location. rsc.orgcreative-proteomics.com The process involves genetically modifying the protein of interest to introduce a cysteine residue at a specific position, while simultaneously removing any other solvent-accessible native cysteines that could lead to non-specific labeling. nih.gov This engineered protein can then be reacted with a thiol-reactive probe like this compound.
The methanethiosulfonate (B1239399) (MTS) group of this compound reacts specifically and efficiently with the sulfhydryl group of the introduced cysteine under mild conditions, forming a stable disulfide bond. ttuhsc.edu This method, often referred to as the Substituted-Cysteine Accessibility Method (SCAM), has been instrumental in mapping the structure and function of membrane proteins, such as ion channels and transporters. ttuhsc.edunih.gov By systematically introducing cysteines at various positions and assessing their reactivity with MTS reagents, researchers can deduce which residues are exposed to the aqueous environment and which are buried within the protein or membrane. ttuhsc.edunih.gov The efficiency of this labeling is typically high, with coupling efficiencies often in the range of 70-90%. rsc.org
A typical workflow for this approach involves:
Protein Engineering : Identification of the target labeling site based on the protein's known or predicted structure and introduction of a cysteine codon at this position using site-directed mutagenesis. neb.com
Protein Expression and Purification : Expression of the cysteine-mutant protein in a suitable host system and subsequent purification.
Reduction of Cysteine Residues : Treatment of the purified protein with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to ensure the target cysteine's sulfhydryl group is free and reactive. creative-proteomics.com
Labeling Reaction : Incubation of the reduced protein with this compound. The reaction is typically performed at a controlled pH.
Removal of Unreacted Probe : Separation of the labeled protein from the excess, unreacted fluorescent probe, often accomplished through dialysis or size-exclusion chromatography. rsc.org
The specificity of the labeling can be confirmed by running a parallel experiment with a cysteine-free version of the protein, which should exhibit minimal to no labeling. nih.gov
Reversible Labeling Protocols for Dynamic Biomolecular Systems
A key advantage of the disulfide bond formed between the MTS reagent and the cysteine residue is its reversibility. This property is particularly valuable for studying dynamic biological processes where it may be desirable to attach and then detach the fluorescent label. The disulfide linkage can be readily cleaved by the addition of a reducing agent, such as DTT, which regenerates the free sulfhydryl group on the protein and releases the fluorescent tag. ttuhsc.edu
This reversible chemistry allows for protocols where a protein's function can be studied in its labeled and unlabeled states within the same experiment. For example, a protein could be labeled with this compound to observe its localization or interaction with other molecules, and then the label could be removed to confirm that the observed behavior was not an artifact of the modification. This strategy of reversible covalent chemistry is designed to be rapid and efficient, minimizing the potential for RNA or protein degradation during the experimental procedures. nih.gov
The general steps for a reversible labeling protocol are:
Initial Labeling : The protein is labeled with this compound as described in the site-specific labeling section.
Functional Assay/Imaging : The desired measurements are performed on the fluorescently labeled protein.
Label Removal : The sample is treated with a sufficient concentration of a reducing agent like DTT to break the disulfide bond.
Confirmation of Removal : The removal of the label can be confirmed by measuring the decrease in fluorescence associated with the protein.
Post-Removal Analysis : The function of the now-unlabeled protein can be reassessed.
This capacity for controlled reversibility distinguishes MTS reagents like this compound from other common thiol-reactive chemistries, such as maleimides, which form more stable thioether bonds that are not easily cleaved.
Quantitative Analysis of Thiol Accessibility
The reactivity of an engineered cysteine residue with this compound is not solely dependent on its presence, but also on its local environment. This principle can be exploited to gain quantitative insights into protein structure and dynamics.
Assessment of Conformational Dynamics through Thiol Reactivity Profiling
Proteins are not static entities; they undergo conformational changes that are often essential for their function. These changes can alter the solvent accessibility of specific amino acid residues. By labeling an engineered cysteine with this compound, the fluorescence signal can report on these dynamic changes. labscoop.combiomart.cn For instance, a residue that is buried in one conformation may become exposed upon a functional transition, making it accessible to labeling. nih.gov
The rate of the labeling reaction itself can be a quantitative measure of thiol accessibility. By monitoring the increase in fluorescence over time as the probe reacts with the target cysteine, one can determine a rate constant for the modification. Changes in this rate constant under different conditions (e.g., in the presence or absence of a ligand) can provide quantitative data on ligand-induced conformational changes. nih.gov
In a study on the glutamate (B1630785) transporter GLT-1, the reactivity of introduced cysteines to the MTS reagent MTSEA was found to be modulated by the presence of sodium ions and a transport inhibitor. nih.gov This indicates that the binding of these molecules induces conformational changes that alter the accessibility of the labeled residues. For example, the reactivity of a cysteine at position A120C was diminished in conditions that favor the outward-facing conformation of the transporter, while the reactivity of Y124C was protected by sodium. nih.gov
Correlation with Protein Topology and Structure
The accessibility of systematically introduced cysteines to a membrane-impermeant probe can be used to map the topology of membrane proteins. nih.gov By determining which residues are labeled when the probe is applied to intact cells versus permeabilized cells, one can distinguish between extracellular, transmembrane, and intracellular domains. This compound, due to its charged nature, is expected to be membrane-impermeant, making it a suitable tool for such studies.
This methodology has been successfully applied to determine the topology of complex membrane proteins, including the outer membrane usher PapC in E. coli. nih.gov In this study, a site-directed fluorescence labeling technique was adapted to map the protein's structure in intact bacteria, revealing a large, 26-stranded beta-barrel domain. nih.gov The pattern of labeling provides direct experimental evidence that can be used to validate or refine computationally predicted structural models.
For example, a series of cysteine mutants could be generated along a putative transmembrane helix. After labeling attempts with this compound on intact cells, the labeling status of each mutant can be assessed. A lack of labeling would suggest the residue is either within the transmembrane domain or located intracellularly.
Integration with Spectroscopic Techniques
The ultimate utility of labeling a protein with this compound lies in the subsequent analysis using various spectroscopic techniques. The fluorescein (B123965) moiety provides a robust spectroscopic handle for both qualitative and quantitative measurements. creative-proteomics.com
Fluorescence Spectroscopy is used to characterize the labeled protein and to perform quantitative analyses. jasco-global.com
Emission and Excitation Spectra : Measuring the fluorescence spectra confirms the successful conjugation of the probe to the protein. Fluorescein has characteristic excitation and emission maxima (approx. 495 nm and 515 nm, respectively), and these spectra can be used for qualitative identification. edinst.com
Quantitative Analysis : At low concentrations, the fluorescence intensity is directly proportional to the concentration of the labeled protein. creative-proteomics.com This relationship allows for the determination of labeling efficiency and for quantifying the amount of protein in a sample.
Conformational Change Detection : Changes in the local environment of the fluorophore due to protein conformational changes can lead to shifts in the emission wavelength or changes in fluorescence intensity (quenching or enhancement). nih.gov These changes can be monitored in real-time to study protein dynamics. biomart.cn
Fluorescence Microscopy enables the visualization of labeled proteins within cells and tissues. nih.gov
Subcellular Localization : By labeling a specific protein with this compound, its distribution within the cell can be observed, providing insights into its biological role.
Trafficking and Dynamics : Live-cell imaging can be used to track the movement of labeled proteins over time, revealing information about processes such as protein trafficking, internalization, and interactions with other cellular components.
Other Spectroscopic Techniques :
UV/Visible Absorbance Spectroscopy : Can be used to determine the concentration of both the protein and the attached dye, allowing for the calculation of the dye-to-protein labeling ratio. rsc.org
Mass Spectrometry : Confirms the covalent modification of the protein by identifying the mass shift corresponding to the addition of the this compound molecule.
The integration of these spectroscopic methods with the targeted labeling strategies afforded by this compound provides a multifaceted approach to dissecting protein biology at the molecular level.
Fluorescence Spectroscopy for Investigating Molecular Interactions and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and the conformational dynamics of proteins. nih.govnih.gov When a fluorophore like this compound is covalently attached to a specific cysteine residue in a protein, its fluorescence properties—such as emission intensity and maximum emission wavelength—become sensitive to its immediate nano-environment. nih.govunivr.it Changes in the protein's conformation, or its interaction with other molecules (ligands, substrates, or other proteins), can alter the polarity, solvent accessibility, or proximity of quenching residues to the attached fluorescein. nih.govmdpi.com
These environmental alterations result in measurable changes in the fluorescence signal. For instance, a conformational change that moves the fluorophore into a more hydrophobic pocket within the protein typically leads to an increase in fluorescence intensity and a "blue-shift" (a shift to a shorter wavelength) of the emission maximum. nih.gov Conversely, movement into a more aqueous (polar) environment or near a quenching amino acid (like tryptophan) can decrease the signal. nih.govunivr.it
This principle is the foundation of powerful techniques like Voltage Clamp Fluorometry (VCF), which is used extensively to study ion channels. nih.gov In VCF, this compound can be attached to a specific site in an ion channel. Changes in the membrane voltage that trigger channel gating (opening or closing) cause structural rearrangements. These rearrangements are then reported in real-time by changes in the fluorescence of the attached probe, allowing researchers to correlate specific structural movements with the channel's functional state. nih.gov
Table 1: Representative Fluorescence Changes Upon Protein Conformational Shift
This table illustrates hypothetical data demonstrating how the fluorescence signal of a protein labeled with this compound at a specific cysteine residue might change upon ligand binding, inducing a conformational change.
| Protein State | Relative Fluorescence Intensity (a.u.) | Emission Maximum (λem, nm) | Inferred Environmental Change for the Fluorophore |
| Unbound (Apo) | 100 | 522 | Exposed to aqueous solvent |
| Ligand-Bound (Holo) | 150 | 518 | Moved to a more non-polar, shielded environment |
Time-Resolved Fluorescence Spectroscopy for Biomolecular Dynamics Analysis
While steady-state fluorescence provides a snapshot of the fluorophore's average environment, time-resolved fluorescence spectroscopy offers deeper insights into the dynamics of a labeled biomolecule on the picosecond to nanosecond timescale. researchgate.netnews-medical.net This technique measures the fluorescence lifetime (τ) and the rotational correlation time (θ) of the fluorophore. instras.com
The fluorescence lifetime is the average time the fluorophore stays in the excited state before returning to the ground state by emitting a photon. instras.comnih.gov This lifetime is an intrinsic property of the fluorophore but can be altered by dynamic processes such as collisional quenching or Förster Resonance Energy Transfer (FRET). instras.com When this compound is attached to a protein, changes in the protein's flexibility or its interaction with other molecules can affect the fluorophore's lifetime. mdpi.com For example, a decrease in the measured lifetime could indicate a dynamic interaction with a quenching group that has come into proximity. mdpi.com
Table 2: Example of Time-Resolved Fluorescence Parameters for a Labeled Protein
This table shows hypothetical time-resolved fluorescence data for a protein labeled with this compound, comparing its dynamics in a folded versus a denatured state.
| Protein State | Average Fluorescence Lifetime (τ), ns | Rotational Correlation Time (θ), ns | Interpretation of Dynamics |
| Native (Folded) | 4.0 | 18.0 | Probe is part of a large, structured, and slowly tumbling complex. |
| Denatured (Unfolded) | 3.8 | 2.5 | Probe experiences more local flexibility and faster motion due to the unfolded protein chain. The slight decrease in lifetime may indicate increased quenching from exposed residues. |
Advanced Fluorescence Microscopy Techniques in Biological Systems
The specific labeling capability of this compound makes it highly suitable for advanced fluorescence microscopy techniques that visualize molecular processes in living cells. nih.govthermofisher.com Two prominent examples are Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM). plos.orgplos.org
FRET is a mechanism of energy transfer between two fluorophores—a donor and an acceptor—that must be in close proximity (typically 1-10 nm). univr.it It is often described as a "molecular ruler" for measuring nanoscale distances. nih.gov this compound can serve as the FRET donor when paired with a suitable acceptor (e.g., Rhodamine). By labeling two different sites on a single protein or on two interacting proteins, FRET can be used to detect and quantify conformational changes or binding events. plos.org
FLIM is a microscopy technique that creates an image based on the fluorescence lifetime of the fluorophore at each pixel. semi.ac.cnresearchgate.net When combined with FRET, FLIM-FRET becomes a powerful quantitative tool. plos.org The occurrence of FRET provides an additional decay pathway for the donor fluorophore, causing a measurable reduction in its fluorescence lifetime. plos.orgresearchgate.net By creating a FLIM image of cells expressing a protein labeled with a donor like this compound, one can spatially map where it is interacting with an acceptor-labeled partner. This approach is more robust than simple intensity-based FRET measurements because the lifetime is an intrinsic property that is generally independent of probe concentration and excitation intensity. plos.org
Table 3: Hypothetical FLIM-FRET Data for Detecting Protein-Protein Interaction
This table illustrates the expected change in the donor's fluorescence lifetime in a FLIM-FRET experiment using a protein labeled with this compound (Donor) to detect its interaction with an acceptor-labeled binding partner.
| Experimental Condition | Average Donor Fluorescence Lifetime (τ), ns | FRET Efficiency | Conclusion |
| Donor-labeled Protein only | 4.0 | 0% | No FRET partner present (baseline lifetime). |
| Donor + Acceptor-labeled Proteins (Interacting) | 2.5 | 37.5% | Significant FRET occurs, indicating the two proteins are in close proximity (<10 nm). |
| Donor + Acceptor-labeled Proteins (Non-interacting Mutant) | 3.9 | 2.5% | Minimal FRET, confirming the interaction is specific and has been disrupted. |
Complementarity with Electron Paramagnetic Resonance (EPR) Spectroscopy via Methanethiosulfonate Derivatives
A significant advantage of using MTS-based reagents is the direct complementarity between fluorescence spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govplos.org EPR is a technique that specifically detects unpaired electrons and is made applicable to most proteins through site-directed spin labeling (SDSL). mdpi.combmglabtech.com In SDSL-EPR, a stable radical (a spin label), most commonly a nitroxide derivative with an MTS linker like (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL), is attached to an engineered cysteine residue. mdpi.com
The shared MTS-cysteine linkage chemistry allows for parallel structural and dynamic studies on the exact same protein system. plos.orguzh.ch A researcher can prepare a cysteine-mutant protein and label one batch with this compound for fluorescence studies and another batch with MTSL for EPR studies.
This dual-technique approach provides a powerful way to cross-validate findings and build a more complete picture:
Distance Measurements: FRET experiments using the fluorescent probe provide distance information in the 1-10 nm range. plos.org Complementary pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can measure precise distance distributions between two nitroxide spin labels in the 1.5-8 nm range. plos.orguzh.ch
Dynamics and Environment: Time-resolved fluorescence anisotropy reports on the mobility of the fluorescein probe. news-medical.net Similarly, the EPR spectrum's line shape is highly sensitive to the rotational mobility of the nitroxide spin label, providing detailed information about its local environment and dynamics. nih.govplos.org
Solvent Accessibility: The accessibility of the attached probe to the surrounding solvent can be measured using both techniques. In fluorescence, this is done by adding soluble quenching agents. In EPR, it involves comparing the spin label's relaxation rates in the presence of paramagnetic reagents.
By applying both fluorescence and EPR techniques to the same residue position, a more comprehensive and robust model of protein structure and dynamics can be constructed. plos.orguzh.ch
Table 4: Comparison of Information from Fluorescence and EPR on the Same Labeled Site
| Parameter | Fluorescence (using this compound) | EPR (using MTSL) | Complementarity |
| Local Environment | Changes in fluorescence intensity/wavelength reflect local polarity and quenching. nih.gov | EPR spectral line shape reveals the local environment's effect on nitroxide mobility. nih.gov | Provides two independent measures of the environment at the same site. |
| Dynamics/Mobility | Time-resolved anisotropy measures rotational correlation time of the probe. news-medical.net | Continuous-wave EPR line shape analysis quantifies the spin label's rotational freedom. plos.org | Offers complementary views of local dynamics on different timescales. |
| Inter-probe Distance | FRET measures average distances and efficiencies between donor-acceptor pairs (1-10 nm). plos.org | DEER/PELDOR measures precise distance distributions between two spin labels (1.5-8 nm). plos.org | Allows for robust structural modeling using complementary distance restraints. |
| Accessibility | Quenching experiments with soluble agents (e.g., acrylamide) measure fluorophore accessibility. nih.gov | Power saturation experiments with relaxation agents (e.g., NiEDDA) measure spin label accessibility. | Cross-validates data on the surface exposure of the labeled residue. |
Applications of T Boc Mtsea Fluorescein in Functional Biomolecular Research
Elucidation of Ion Channel Structure and Function
The study of ion channels, which are critical for cellular signaling and homeostasis, has been significantly advanced by the use of fluorescent probes like t-Boc-MTSEA-Fluorescein. nih.gov These channels undergo complex conformational changes to control the flow of ions across cell membranes, and fluorescent labeling provides a means to visualize these dynamics in real-time. researchgate.net
A powerful technique known as substituted cysteine accessibility method (SCAM) utilizes thiol-reactive probes to map the solvent-accessible surfaces of proteins. researchgate.netttuhsc.edu In this approach, specific amino acid residues within an ion channel are mutated to cysteine. The subsequent application of a membrane-impermeant or -permeant probe like MTSEA can then determine whether that particular residue is exposed to the aqueous environment on either side of the membrane or buried within the protein structure. nih.govresearchgate.net
The rate of reaction between the probe and the engineered cysteine can provide information about the local environment of the residue. ttuhsc.edu For instance, a slower modification rate may indicate that the cysteine is located in a restricted space, such as a crevice or within the ion channel pore itself. ttuhsc.edu This method has been instrumental in delineating the structure of ion transport pathways and identifying residues that line the channel pore. nih.govresearchgate.net
Table 1: Application of Cysteine Accessibility Mapping in Ion Channel Research
| Ion Channel Type | Research Focus | Key Findings |
|---|---|---|
| K+-dependent Na+/Ca2+ exchanger (NCKX2) | Mapping ion access pathways | Identified critical residues in cation binding sites and extracellular access channels sensitive to MTSEA modification. nih.govresearchgate.net |
| P2X Receptor | Mapping antagonist binding site | Cysteine scanning and MTSEA-biotinylation helped define the binding site for the antagonist PPADS. researchgate.net |
| Serotonin 5-HT3 Receptor | Investigating the activation gate | MTSEA labeling revealed that the activation gate is accessible from the extracellular side in both the open and desensitized states. nih.gov |
The binding of ligands, such as neurotransmitters or drugs, to membrane proteins induces conformational changes that are essential for their function. nih.govelifesciences.org Fluorescent probes like this compound can be used to monitor these transitions. When the probe is attached to a cysteine residue in a region of the protein that moves during ligand binding, the fluorescence properties of the probe may change, providing a real-time readout of the conformational state of the protein. researchgate.netttuhsc.edu
For example, changes in fluorescence intensity or polarization can signal a shift in the local environment of the probe, reflecting the movement of the protein segment to which it is attached. researchgate.net This approach has been used to study the conformational dynamics of various receptors and transporters, providing insights into the mechanisms of activation and inhibition. pnas.orgbiorxiv.org In some cases, differential labeling in the presence and absence of a ligand can reveal which parts of the protein are involved in the conformational change. nih.gov
Table 2: Research on Ligand-Induced Conformational Changes
| Protein Studied | Ligand | Technique | Observation |
|---|---|---|---|
| LeuT (neurotransmitter transporter homolog) | Sodium and Alanine | Cysteine Accessibility Assay with MTSEA | Ligand binding altered the accessibility of engineered cysteines, indicating conformational changes in the transport pathways. pnas.orgbiorxiv.org |
| Angiotensin II Type 1 Receptor (AT1R) | Agonist (Angiotensin II) and Antagonist (Losartan) | Cysteine Accessibility Mapping with MTSEA-biotin | Ligand binding induced distinct conformational changes in the second extracellular loop (ECL2). nih.gov |
Mapping of Cysteine Residue Accessibility in Ion Channel Proteins
Investigation of Protein-Protein Interactions and Complex Formation
The formation of protein complexes is fundamental to most cellular processes. thermofisher.com Techniques like Förster Resonance Energy Transfer (FRET) can be employed to study these interactions in living systems. nih.gov FRET is a distance-dependent physical process through which an excited "donor" fluorophore transfers energy to a nearby "acceptor" fluorophore. This energy transfer only occurs when the two fluorophores are in close proximity (typically within 1-10 nanometers), making it an effective tool for detecting and quantifying protein-protein interactions. nih.gov
In a typical FRET experiment to study protein interactions, one protein is labeled with a donor fluorophore and its potential binding partner is labeled with an acceptor fluorophore. If the two proteins interact, the donor and acceptor will be brought close enough for FRET to occur, resulting in a measurable change in the fluorescence emission of the system. nih.gov While direct examples of this compound in published FRET studies for protein-protein interactions are not prevalent in the provided search results, its fluorescent properties make it a potential candidate for such applications, likely in conjunction with a suitable acceptor dye. The principle remains a cornerstone of studying biomolecular complex formation. biorxiv.orgnews-medical.netfrontiersin.org
Analysis of Cellular Processes and Molecular Localization
The ability to visualize and track biomolecules within living cells is crucial for understanding dynamic cellular processes. mdpi.com Fluorescent probes that can permeate cell membranes and specifically label intracellular targets are invaluable for these studies.
The fluorescence of this compound allows for the real-time tracking of labeled biomolecules within living cells using fluorescence microscopy techniques. nih.govresearchgate.netnih.gov Once a protein of interest, engineered to contain a cysteine residue at a specific location, is labeled with the probe, its movement, localization, and trafficking can be monitored over time. mdpi.com This provides insights into processes such as protein transport, localization to specific cellular compartments like the endoplasmic reticulum, and the dynamics of protein complexes. nih.gov
Advanced imaging techniques, such as single-molecule tracking, can even follow the movement of individual labeled proteins, offering unprecedented detail about their behavior in the complex cellular environment. researchgate.net
The intracellular environment is maintained in a reduced state, and the balance between reduced and oxidized thiols (on cysteine residues and in small molecules like glutathione) is critical for cellular health. nih.govresearchgate.net Oxidative stress, which is implicated in numerous diseases, can disrupt this balance. Thiol-reactive fluorescent probes can be used to assess the intracellular thiol redox status. nih.govresearchgate.net
A decrease in the fluorescence signal from a thiol-reactive probe like fluorescein-5-maleimide (B15326) (a compound with a similar reactive group to MTSEA) can indicate a loss of reduced intracellular thiols, reflecting a shift towards a more oxidizing environment. nih.govresearchgate.net By using flow cytometry, researchers can measure the thiol status in large populations of viable cells, and even within specific cell types in a mixed population. nih.govresearchgate.net This allows for the investigation of how different conditions or treatments affect the cellular redox state.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminoethyl methanethiosulfonate (B1239399) hydrobromide (MTSEA) |
| 2-(trimethylammonium)ethyl methanethiosulfonate (MTSET) |
| [2-[(biotinoyl)amino]ethyl]methanethiosulfonate (MTSEA-biotin) |
| Fluorescein-5-maleimide |
| Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) |
| Angiotensin II |
| Losartan |
| Serotonin (5-HT) |
| Alanine |
| Sodium |
| α-Bungarotoxin |
Real-Time Tracking of Labeled Biomolecules in Live Cell Systems
Contributions to Proteomics and Cellular Imaging Studies
The dual-functionality of this compound, combining a thiol-reactive group with a potent fluorophore, has made it a valuable tool in modern biomolecular research. Its specific contributions to proteomics and cellular imaging stem from its ability to covalently label cysteine residues, enabling the detection, quantification, and visualization of proteins in complex biological systems.
Advancements in Proteomics Research
Proteomics, the large-scale study of proteins, heavily relies on methods to identify and quantify proteins within a sample. nih.govnih.gov The labeling of proteins with detectable tags is a cornerstone of many quantitative proteomic workflows. creative-proteomics.comnih.gov this compound serves as a chemical label that covalently attaches to the sulfhydryl group of cysteine residues through a disulfide exchange reaction mediated by its methanethiosulfonate (MTS) moiety. This specificity for cysteine is crucial, as cysteine is a relatively rare amino acid, allowing for targeted labeling of specific protein sites, including those introduced by site-directed mutagenesis.
This targeted labeling strategy is highly beneficial for mass spectrometry (MS)-based proteomics. nih.govnih.gov Once a protein is tagged with this compound, the fluorescent tag can be used to track the protein during sample preparation and separation processes like chromatography. nih.gov In mass spectrometry analysis, the tagged peptides can be more easily identified. Studies using other fluorescein (B123965) derivatives have shown that the fluorescein tag can generate a strong, characteristic reporter ion during collision-induced dissociation (CID), which aids in the selective identification of labeled peptides from a complex mixture. nih.gov This approach enhances the selectivity and confidence of protein identification. nih.gov
Furthermore, the ability to tag proteins at specific cysteine residues is instrumental in studying protein structure and dynamics. Researchers utilize this compound to investigate protein topology and to monitor conformational changes in real-time. labscoop.combiomart.cn Changes in the local environment of the attached fluorescein molecule during a protein's conformational shift can lead to alterations in its fluorescence signal, providing insights into the protein's functional movements. biomart.cn
Table 1: Properties and Applications of this compound in Proteomics
| Property | Description | Relevance to Proteomics |
|---|---|---|
| Reactive Group | Methanethiosulfonate (MTS) | Reacts specifically with thiol groups on cysteine residues, enabling targeted protein labeling. |
| Target Molecule | Cysteine-containing proteins/peptides | Allows for site-specific modification and analysis of proteins. nih.gov |
| Reaction Type | Disulfide Exchange | Forms a reversible disulfide bond, offering possibilities for controlled labeling experiments. |
| Primary Application | Fluorescent Protein Labeling | Facilitates the tracking, identification, and quantification of proteins in complex biological samples. creative-proteomics.comnih.gov |
| Detection Method | Mass Spectrometry, Fluorescence Detection | Labeled proteins can be identified by their mass and a characteristic reporter ion, or quantified by fluorescence intensity. creative-proteomics.comnih.gov |
| Research Area | Protein Topology, Conformational Changes | Enables the study of protein structure and dynamic functional movements. labscoop.combiomart.cn |
Innovations in Cellular Imaging
Cellular imaging techniques, particularly fluorescence microscopy, are essential for understanding the spatial and temporal dynamics of cellular processes. mdpi.combaseclick.euchemetrix.co.za The fluorescein component of this compound is a classic and widely used fluorophore, known for its high fluorescence quantum yield and bright green emission. wikipedia.orgthermofisher.com
By labeling proteins with this compound, researchers can visualize the location and movement of these proteins within living or fixed cells using fluorescence microscopy. creative-proteomics.comnih.gov This is particularly powerful for studying membrane proteins, such as ion channels. labscoop.com Since the MTS group can react with exposed cysteine residues, the probe can be used to label the extracellular domains of these channels. This allows for the investigation of protein distribution on the cell surface, their trafficking, and their clustering in the plasma membrane. mdpi.com
The real-time visualization capabilities afforded by this fluorescent tag enable the study of dynamic cellular events. baseclick.eu For instance, researchers can track the internalization of a cell surface receptor or monitor changes in protein localization in response to a specific stimulus. The fluorescence signal provides direct, visual evidence of molecular processes as they occur within the cell. mdpi.com
Table 2: Fluorescence Properties and Cellular Imaging Applications
| Property | Value/Description | Relevance to Cellular Imaging |
|---|---|---|
| Fluorophore | Fluorescein | A bright and well-characterized fluorophore suitable for various microscopy applications. creative-proteomics.comwikipedia.org |
| Excitation Maximum (λex) | ~492 nm | Compatible with common laser lines (e.g., 488 nm argon-ion laser) used in fluorescence microscopy and flow cytometry. biomart.cn |
| Emission Maximum (λem) | ~515-520 nm | Emits a bright green fluorescence that is easily detectable. biomart.cn |
| Primary Application | Live/Fixed Cell Imaging | Allows for the visualization of labeled proteins to study their localization, trafficking, and dynamics. creative-proteomics.combaseclick.eu |
| Imaging Techniques | Fluorescence Microscopy, Confocal Microscopy, Flow Cytometry | Versatile for use in a range of standard cell analysis platforms. creative-proteomics.combaseclick.euwikipedia.org |
| Research Area | Protein Localization, Membrane Dynamics, Ion Channel Studies | Enables detailed investigation of protein behavior and function in a cellular context. labscoop.commdpi.com |
Challenges, Limitations, and Future Directions for T Boc Mtsea Fluorescein Research
Considerations for In Vitro and In Vivo Applications
The transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies presents a significant hurdle for many fluorescent probes, including t-Boc-MTSEA-Fluorescein.
In Vitro vs. In Vivo Challenges:
| Challenge | In Vitro Considerations | In Vivo Considerations | Key References |
| Thiol Reactivity | The methanethiosulfonate (B1239399) (MTS) group readily reacts with free thiols on cysteine residues. | The cellular environment contains a high concentration of glutathione (B108866) and other endogenous thiols, which can compete with the target protein for reaction with the probe, leading to off-target labeling and reduced signal-to-noise. | acs.org |
| Probe Stability | Fluorescein (B123965) is susceptible to photobleaching with intense or prolonged light exposure. nih.gov The MTS group can be sensitive to hydrolysis, especially at certain pH levels. | The complex biological milieu can affect probe stability. Enzymatic degradation and clearance by metabolic pathways can reduce the effective concentration of the probe at the target site. | nih.govacs.org |
| Cellular Uptake | Direct application to isolated proteins or cells in culture is straightforward. | Efficient delivery of the probe to the target tissue and subsequent cellular uptake can be challenging. The probe's physicochemical properties, such as size and charge, influence its ability to cross cell membranes. | acs.org |
| Toxicity | High concentrations of the probe or its byproducts may have cytotoxic effects on cultured cells. | Potential for systemic toxicity and immune responses in living organisms needs to be carefully evaluated. | acs.org |
Development of Novel Derivatives and Probe Optimization
To address the inherent limitations of this compound, researchers are actively developing novel derivatives and optimizing probe design. nih.govnih.gov The goal is to create probes with improved properties for specific biological applications. nih.gov
Strategies for Probe Optimization:
Enhanced Photostability: Modifying the fluorescein core or conjugating it with photostabilizing agents can reduce photobleaching and enable longer-term imaging experiments. nih.gov
Improved Thiol Specificity: Altering the reactive group can enhance its specificity for particular cysteine residues or reduce its reactivity towards ubiquitous small thiols like glutathione.
Modulated Reactivity: Fine-tuning the electronic properties of the MTS group can control the rate and reversibility of the thiol-disulfide exchange reaction.
Introduction of New Functionalities: Incorporating additional functionalities, such as targeting ligands or environmentally sensitive moieties, can direct the probe to specific cellular compartments or enable the sensing of local environmental changes. researchgate.netmdpi.com
Recent advancements have seen the development of fluorescein derivatives with altered photophysical properties and improved measurement accuracies. nih.gov For instance, new probes have been designed to minimize issues with leakage from cells, a common problem with early fluorescein-based sensors. nih.gov The synthesis of novel indole (B1671886) derivatives and other fluorescent scaffolds offers a pathway to probes with unique detection modes and enhanced performance in complex biological environments. mdpi.comrsc.org
Integration with Multi-Modal Spectroscopic and Imaging Platforms
The power of this compound can be significantly amplified by integrating its use with advanced spectroscopic and imaging platforms. nih.gov This multi-modal approach allows for a more comprehensive understanding of biological processes by correlating different types of data from the same sample. basicmedicalkey.com
Examples of Multi-Modal Integration:
| Platform | Description | Potential Application with this compound | Key References |
| Fluorescence-Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. | Can provide information about the binding state of the probe and the conformational changes in the labeled protein. | ethz.ch |
| Förster Resonance Energy Transfer (FRET) | A distance-dependent interaction between two fluorophores that can be used to measure molecular proximity. | By pairing this compound with another fluorophore, FRET can be used to study protein-protein interactions or conformational changes within a single protein. | researchgate.net |
| Super-Resolution Microscopy | Techniques like STED, PALM, and STORM bypass the diffraction limit of light to achieve nanoscale resolution. | Enables the precise localization of labeled proteins within cellular structures, providing a more detailed view of their spatial organization. | ethz.ch |
| Combined Fluorescence and Atomic Force Microscopy (AFM) | Simultaneously acquires fluorescence images and topographical/mechanical information. | Allows for the correlation of protein localization and dynamics with the mechanical properties of the cell or its environment. nih.gov | nih.govbiophysics.org |
| Multimodal Spectroscopy | Combines fluorescence spectroscopy with other techniques like Raman spectroscopy or near-infrared spectroscopy. | Provides complementary molecular information, enhancing the specificity and analytical power of the investigation. mdpi.comucl.ac.ukarxiv.org | mdpi.comucl.ac.ukarxiv.org |
The integration of these advanced techniques provides a more holistic view of cellular function, moving beyond simple localization to include dynamics, interactions, and the physicochemical environment of the labeled molecule. basicmedicalkey.com
Emerging Research Avenues in Chemical Biology
The field of chemical biology is constantly evolving, and the development of new tools and methodologies opens up exciting new possibilities for the application of probes like this compound. nih.gov
Future research directions may include:
Studying Post-Translational Modifications: Developing derivatives that can specifically label proteins with particular post-translational modifications, such as phosphorylation or glycosylation, in addition to cysteine residues.
Probing Protein-RNA Interactions: Designing probes that can report on the interactions between cysteine-containing proteins and specific RNA molecules, a key area of interest in gene expression and regulation. mdpi.com
Investigating Allosteric Regulation: Using the probe to monitor conformational changes at sites distant from the active site of an enzyme, providing insights into allosteric regulation.
High-Throughput Screening: Adapting this compound-based assays for high-throughput screening of small molecule libraries to identify new drugs that target specific cysteine residues. nih.gov
In Vivo Target Engagement Studies: Developing next-generation probes with improved in vivo properties to directly measure the engagement of a drug with its target protein in a living organism. acs.org
The continued synergy between synthetic chemistry, molecular biology, and advanced imaging technologies will undoubtedly lead to novel applications of this compound and its derivatives, furthering our understanding of complex biological systems. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
